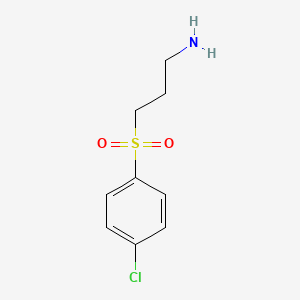

![molecular formula C21H23N3O2S2 B2926874 3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252889-34-1](/img/structure/B2926874.png)

3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

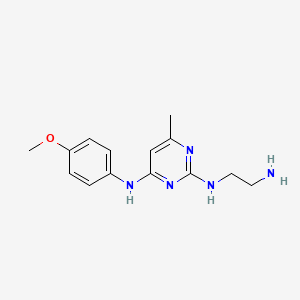

The compound “3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several distinct functional groups, including a 3,4-dihydroquinolin-1(2H)-one, a thieno[3,2-d]pyrimidin-4(3H)-one, and a sulfanyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data or studies on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Scientific Research Applications

Anticancer Research

The thieno[3,2-d]pyrimidin-4-one core is structurally similar to known compounds with anticancer properties . The tetrahydroquinolinyl moiety can be modified to target specific cancer cell lines, making F6609-0719 a potential candidate for the development of new anticancer drugs. Research could focus on synthesizing derivatives and testing their efficacy and selectivity against various types of cancer cells.

Antimicrobial Activity

Compounds with a tetrahydroquinolinyl structure have shown antimicrobial activity . F6609-0719 could be explored for its effectiveness against bacterial and fungal strains, which could lead to the development of new antibiotics or antifungal agents, especially in the face of rising antibiotic resistance.

Neuroprotective Agents

The modification of the tetrahydroquinolinyl group has been associated with neuroprotective properties, which could be beneficial in treating neurodegenerative diseases . F6609-0719 might be used to study the prevention of neuronal damage or to slow the progression of diseases like Alzheimer’s or Parkinson’s.

Anti-inflammatory Applications

Derivatives of tetrahydroquinoline have been identified as potent anti-inflammatory agents . F6609-0719 could be investigated for its potential to reduce inflammation, which is a common pathway in many chronic diseases, including arthritis, asthma, and cardiovascular diseases.

Immunomodulation

Compounds containing the tetrahydroquinolinyl moiety have been associated with immunomodulatory effects . F6609-0719 could be studied for its potential to modulate immune responses, which could have implications in the treatment of autoimmune diseases or in enhancing vaccine efficacy.

Cardiovascular Research

The thieno[3,2-d]pyrimidin-4-one core has been linked to cardiovascular benefits in some studies . F6609-0719 could be researched for its potential use in treating cardiovascular diseases, possibly through the modulation of blood pressure or prevention of atherosclerosis.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-butyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2/c1-2-3-11-24-20(26)19-16(10-13-27-19)22-21(24)28-14-18(25)23-12-6-8-15-7-4-5-9-17(15)23/h4-5,7,9-10,13H,2-3,6,8,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGXCCDZNQHHHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2926791.png)

![N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2926796.png)

![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2926799.png)

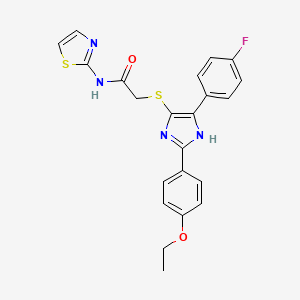

![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926806.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2926808.png)

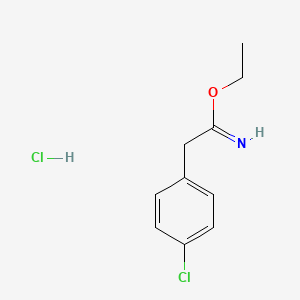

![4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2926811.png)

![(1R,5S)-8-((2,5-dimethoxyphenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2926813.png)